1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-20-9-8-15-12(19)16-13-17-18-14(22-13)21-10-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYMNCXKMMIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-amino-5-(phenethylthio)-1,3,4-thiadiazole with 2-methoxyethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit potent antimicrobial properties. A study demonstrated that 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea shows significant activity against various bacterial strains. This makes it a candidate for developing new antibiotics.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the modulation of cell cycle regulators.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of thiadiazole derivatives. The compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative disease models.
Case Study 1: Antimicrobial Efficacy
In a comparative study, 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea was tested against standard antibiotics for its efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than several conventional antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its role as an anticancer agent.
Case Study 3: Inflammation Model
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that it may be effective in managing inflammatory responses.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thiadiazole ring and the phenethylthio group are likely to play key roles in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole-urea derivatives are extensively studied for their bioactivity. Below is a systematic comparison of structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.
Structural Analogues with Antifungal Activity
Compounds bearing fluorophenyl or triazole substituents (e.g., 8a-r in –2) exhibit potent antifungal properties. For instance:
- 8c : 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- 8g : 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-fluorophenyl)urea
Key Comparison : The target compound lacks fluorinated aromatic rings but incorporates a phenethylthio group, which may enhance lipophilicity and interaction with hydrophobic enzyme pockets. Its methoxyethyl chain could mitigate excessive hydrophobicity, improving solubility compared to fully aromatic analogs .
Anticonvulsant Thiadiazole-Ureas
identifies 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea with an ED50 of 0.65 μmol/kg in maximal electroshock (MES) tests. Structural features critical for activity include:
- Chlorobenzyl or methoxybenzyl thioethers : Enhance binding to voltage-gated ion channels .
- Fluorophenyl urea : Contributes to metabolic stability.
Key Comparison : The target compound’s phenethylthio group resembles anticonvulsant analogs but lacks halogenation, which may reduce potency. However, the methoxyethyl group could improve blood-brain barrier permeability compared to bulkier substituents .
Fungicidal Thiadiazole-Ureas
reports 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea , showing >80% inhibition of Botrytis cinerea at 50 mg/L. Key features:
- 4-Pyridyl group : Facilitates hydrogen bonding with fungal enzymes.
- Chlorobenzoyl moiety : Enhances electrophilicity and target affinity.
Biological Activity
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The structure of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can be represented as follows:
Biological Activity Overview
The biological activity of thiadiazole derivatives is largely attributed to their ability to interact with various biological targets. The specific activities of 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea include:
- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds exhibit activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(2-Methoxyethyl)-3-(5-(phenethylthio)... | MCF-7 | 0.28 |
| 1-(2-Methoxyethyl)-3-(5-(phenethylthio)... | HCT116 | 3.29 |
| 1-(2-Methoxyethyl)-3-(5-(phenethylthio)... | H460 | 10.0 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activity against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 42 μg/mL |
The mechanism through which thiadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may inhibit tubulin polymerization in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against MCF-7 and HCT116 cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The findings revealed that certain derivatives showed significant antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea?
The synthesis typically involves coupling a substituted isocyanate with a thiadiazole-amine derivative. Key steps include:
- Using inert solvents like dichloromethane or toluene under reflux conditions.
- Adding a base (e.g., triethylamine) to neutralize HCl byproducts.
- Maintaining a molar ratio of 1:1 for the isocyanate and amine components to minimize side reactions. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often involves column chromatography or recrystallization from DMSO/water mixtures .
Q. How can the structural identity of this compound be confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks.
- FT-IR to confirm urea (C=O stretch ~1650–1700 cm⁻¹) and thiadiazole (C-S stretches ~600–700 cm⁻¹) functional groups.
- X-ray crystallography for definitive bond-length and angle data, as demonstrated for analogous urea-thiadiazole structures .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar urea derivatives:
- GHS Hazards : Potential acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3).
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Dry chemical or CO₂ extinguishers are recommended for fires .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies against target proteins (e.g., enzymes or receptors) are critical:
- Use software like AutoDock Vina to model interactions between the thiadiazole-urea scaffold and active sites.
- Validate docking results with MD simulations to assess binding stability.
- Prioritize derivatives with high docking scores for in vitro assays, as seen in studies on triazole-thiadiazole hybrids .
Q. What experimental strategies address contradictions in reported biological data for urea-thiadiazole derivatives?
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
- SAR Analysis : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups) on activity.
- Meta-Analysis : Aggregate data from multiple studies to identify trends, as done for triazole-thiadiazole hybrids .
Q. How does the thiol-thione tautomerism of the thiadiazole ring impact stability and reactivity?
Thiadiazole tautomerism influences electronic properties and binding affinity:
- Spectroscopic Monitoring : Use UV-Vis or NMR to track tautomeric equilibria in solvents of varying polarity.
- Theoretical Calculations : DFT studies (e.g., B3LYP/6-31G*) can predict dominant tautomers and their energies.
- Stability Tests : Assess thermal stability via TGA and hydrolytic stability under acidic/basic conditions .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Scaling up requires addressing:
- Solvent Volume Optimization : Transition from batch to flow chemistry to improve yield and reduce waste.
- Byproduct Management : Use scavenger resins or extraction techniques to remove unreacted isocyanates.
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
